

# A Comparative Analysis of Tumor Treating Fields (TTFields) for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tumor Treating Fields (TTFields) with alternative cancer therapies, supported by experimental data from pivotal clinical trials. We will delve into the performance characteristics of TTFields devices, detail the methodologies of key experiments, and visualize the underlying biological and experimental frameworks. This information is intended to provide a comprehensive resource for evaluating the potential of this therapeutic modality in oncology research and development.

## **Data Presentation: Performance Benchmarking**

The efficacy of Tumor Treating Fields has been evaluated in several key clinical trials, primarily for the treatment of glioblastoma (GBM) and other solid tumors. The following tables summarize the quantitative data from these trials, comparing TTFields-based therapies with standard-of-care treatments.

## Table 1: NovoTTF-100A System vs. Best Standard of Care in Recurrent Glioblastoma (EF-11 Trial)



| Performance Metric                       | NovoTTF-100A<br>Monotherapy | Physician's Choice<br>Chemotherapy | p-value |
|------------------------------------------|-----------------------------|------------------------------------|---------|
| Median Overall<br>Survival               | 6.6 months                  | 6.0 months                         | 0.27    |
| 1-Year Survival Rate                     | 20%                         | 20%                                | N/A     |
| Progression-Free<br>Survival at 6 months | 21.4%                       | 15.1%                              | 0.13    |
| Tumor Response Rate                      | 14%                         | 9.6%                               | 0.19    |
| Severe Adverse<br>Events                 | 6%                          | 16%                                | 0.022   |

Data sourced from the EF-11 phase III randomized trial.[1][2]

Table 2: Optune® (TTFields) with Temozolomide vs.
Temozolomide Alone in Newly Diagnosed Glioblastoma

(EF-14 Trial)

| Performance Metric                   | Optune® +<br>Temozolomide | Temozolomide<br>Alone | Hazard Ratio (HR) |
|--------------------------------------|---------------------------|-----------------------|-------------------|
| Median Overall<br>Survival           | 20.9 months               | 16.0 months           | 0.63 (p=0.001)    |
| 2-Year Survival Rate                 | 43%                       | 30%                   | N/A               |
| 5-Year Survival Rate                 | 13%                       | 5%                    | N/A               |
| Median Progression-<br>Free Survival | 7.1 months                | 4.0 months            | 0.63 (p=0.001)    |

Data from the EF-14 phase III trial, which led to the FDA approval of Optune® for newly diagnosed GBM.[3][4] A meta-analysis of real-world studies has shown a significant improvement in overall survival for patients treated with TTFields therapy.[5]



Table 3: TTFields with Sorafenib in Advanced Hepatocellular Carcinoma (HEPANOVA Trial)

| Performance Metric                            | TTFields + Sorafenib | Historical Controls<br>(Sorafenib alone) |
|-----------------------------------------------|----------------------|------------------------------------------|
| Objective Response Rate (ITT)                 | 9.5%                 | ~4.5%                                    |
| Disease Control Rate (evaluable patients)     | 76%                  | 43% - 52%                                |
| Objective Response Rate (>12 weeks treatment) | 18%                  | N/A                                      |
| Disease Control Rate (>12 weeks treatment)    | 91%                  | N/A                                      |

Results from the phase 2 pilot HEPANOVA trial.[6][7]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key clinical trials cited.

### **EF-14 Trial Protocol (Newly Diagnosed Glioblastoma)**

Objective: To evaluate the efficacy and safety of Tumor Treating Fields (TTFields) using the Optune® device in combination with temozolomide (TMZ) compared to TMZ alone in patients with newly diagnosed glioblastoma.[8][9]

#### Study Design:

- Phase: III, randomized, open-label.[8]
- Patient Population: Adult patients with newly diagnosed, supratemporal glioblastoma following maximal safe surgical resection and completion of radiation therapy with concomitant standard of care chemotherapy.[3][9]



- Randomization: Patients were randomized in a 2:1 ratio to receive either TTFields therapy with maintenance TMZ or maintenance TMZ alone.[10]
- Intervention:
  - TTFields Group: Continuous treatment with the Optune® device (200 kHz) for at least 18 hours per day, in addition to maintenance TMZ.[8] Treatment was continued for up to 24 months or until second tumor progression.[8]
  - Control Group: Standard maintenance TMZ therapy.
- Primary Endpoint: Progression-free survival.[4]
- Secondary Endpoint: Overall survival.[4]
- Follow-up: Patients were monitored with MRI scans every two months.

## HEPANOVA Trial Protocol (Advanced Hepatocellular Carcinoma)

Objective: To assess the safety and preliminary efficacy of TTFields in combination with sorafenib for the treatment of advanced hepatocellular carcinoma.[11][12]

#### Study Design:

- Phase: II, single-arm, open-label pilot trial.[11][13]
- Patient Population: Patients (N=25) with unresectable hepatocellular carcinoma not amenable to local treatment, with an ECOG performance status of 0-2.[11][12] Patients with implanted electronic devices in the torso were excluded.[11][12]
- Intervention:
  - TTFields: Delivered at a frequency of 150 kHz for at least 18 hours per day.[11][12]
  - Sorafenib: Administered at a standard dose of 400 mg twice daily.[11][12]
- Primary Endpoint: Overall response rate.[13]



- Secondary Endpoints: In-field control rate, progression-free survival at 12 months, overall survival rate at 1 year, and toxicity.[11]
- Follow-up: Clinical follow-up was performed every 4 weeks, with CT or MRI scans every 12 weeks.[11][12]

## **Mandatory Visualization**

The following diagrams illustrate the proposed mechanisms of action and experimental workflows associated with Tumor Treating Fields therapy.



Click to download full resolution via product page

Caption: TTFields-induced immune response signaling pathway.[14][15]





Click to download full resolution via product page

Caption: Generalized workflow for a randomized clinical trial of TTFields.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. FDA Approves the NovoTTF-100A System for the Treatment of Patients With Recurrent Glioblastoma Multiforme (GBM) Brain Tumors [prnewswire.com]
- 3. Novocure Announces Optune<sup>™</sup> Wearable Device Improves Glioblastoma Survival Rates | Knobbe Martens - JDSupra [jdsupra.com]
- 4. NovoCure Ltd. Announces The EF-14 Phase 3 Clinical Trial Of Tumor Treating Fields In Patients With Newly Diagnosed Glioblastoma Has Been Terminated At The Interim Analysis Due To Early Success BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. novocure.com [novocure.com]
- 7. surgicalroboticstechnology.com [surgicalroboticstechnology.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. A review of tumor treating fields (TTFields): advancements in clinical applications and mechanistic insights PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Novocure Enrolls Last Patient in HEPANOVA Trial Testing Tumor Treating Fields in Combination with Sorafenib in Advanced Liver Cancer | Novocure.com [cmsadmin.novocure.com]
- 14. news-medical.net [news-medical.net]
- 15. New Data Finds Tumor Treating Fields Initiates Downstream Anti-Tumor Response | Novocure.com [cms-admin.novocure.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tumor Treating Fields (TTFields) for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b034665#benchmarking-tpt-ttf-device-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com